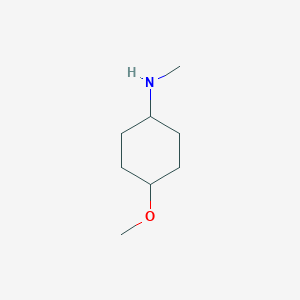![molecular formula C27H17BrN4 B3107625 9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole CAS No. 1616413-67-2](/img/structure/B3107625.png)
9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole
Descripción general
Descripción
The molecule “9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole” is a complex organic compound. In the molecule, the 4-bromo-phenyl ring is inclined to the mean plane of the carbazole moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex with a 4-bromo-phenyl ring inclined to the mean plane of the carbazole moiety . The molecules stack along [001] and are linked by C-H⋯π interactions forming a corrugated two-dimensional network lying parallel to (100) .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The compound 9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole and its derivatives have been extensively studied for their applications in the field of Organic Light-Emitting Diodes (OLEDs). These materials are known for their ability to emit light when an electric current is applied, making them ideal for use in display and lighting technologies. For instance, the synthesis and photophysical investigation of novel carbazole-triazine derivatives demonstrate their potential as blue electroluminescent materials, offering insights into the design of high-efficiency OLEDs with minimal efficiency roll-off (Matulaitis et al., 2017). Similarly, studies on new carbazole-based bipolar hosts have shown their effectiveness in creating efficient green phosphorescent OLEDs, highlighting the importance of material design in achieving high performance in OLED applications (Bao et al., 2020).
Aggregation-Induced Emission (AIE)
The property of aggregation-induced emission (AIE) is another significant area of research for carbazole-triazine compounds. AIE materials emit light upon aggregation, which is a desirable feature for various applications, including bioimaging and sensors. The development of multifunctional aggregation-induced emission fluorophores based on carbazole and triazine frameworks has led to materials that exhibit not only AIE effects but also reversible piezofluorochromic behavior, making them suitable for advanced optical applications (Liu et al., 2018).
Host Materials for Phosphorescent OLEDs
Carbazole-triazine derivatives have also been explored as host materials for phosphorescent OLEDs. Their high thermal stability and suitable energy levels make them excellent candidates for hosting phosphorescent dopants, leading to devices with high efficiency and low roll-off. Novel difluorenyl substituted compounds incorporating carbazole and triazine have been synthesized, exhibiting excellent thermal properties and high performance in green phosphorescent OLEDs (Guichen et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
9-[4-(4-bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrN4/c28-20-16-14-19(15-17-20)26-29-25(18-8-2-1-3-9-18)30-27(31-26)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBLLBBYSZOORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)



![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)
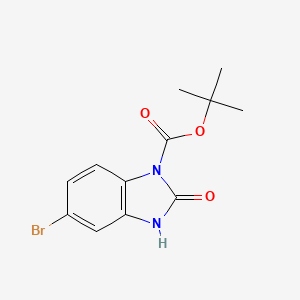
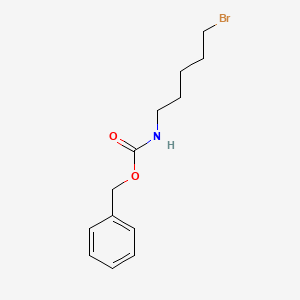
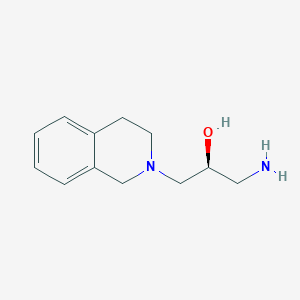

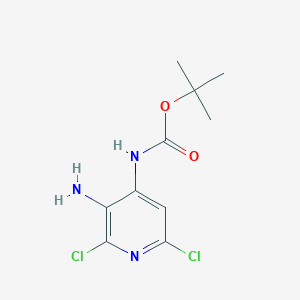

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)
